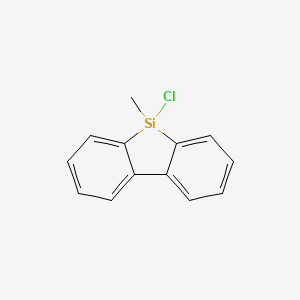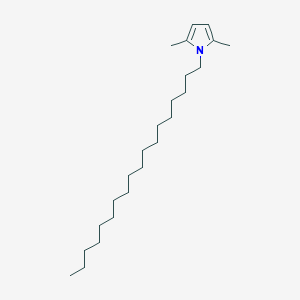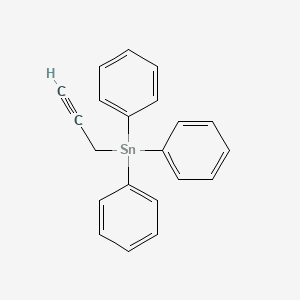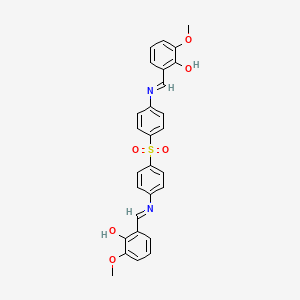
9-Chloro-9-methyl-9-silafluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-5-methyl-5H-dibenzo[b,d]silole is an organic compound that belongs to the class of siloles. Siloles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound has a molecular formula of C13H11ClSi and a molecular weight of 230.76 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole typically involves the reaction of chlorosilane with a suitable aromatic compound under controlled conditions. One common method involves the use of a Grignard reagent to introduce the methyl group, followed by chlorination to obtain the final product .
Industrial Production Methods
Industrial production of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-5-methyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as alkyl or aryl derivatives.
Oxidation: Formation of silanols.
Reduction: Formation of silanes.
Wissenschaftliche Forschungsanwendungen
5-Chloro-5-methyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silole derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 5-Chloro-5-methyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, influencing biochemical pathways. Its unique electronic properties also allow it to participate in electron transfer reactions, making it valuable in electronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-5H-dibenzo[b,d]silole: Similar structure but lacks the chlorine atom.
5,5-Dichloro-5H-dibenzo[b,d]silole: Contains two chlorine atoms instead of one.
5,5-Dimethyl-5H-dibenzo[b,d]stannole: Contains a tin atom instead of silicon.
Uniqueness
5-Chloro-5-methyl-5H-dibenzo[b,d]silole is unique due to the presence of both a chlorine and a methyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
CAS-Nummer |
18090-00-1 |
|---|---|
Molekularformel |
C13H11ClSi |
Molekulargewicht |
230.76 g/mol |
IUPAC-Name |
5-chloro-5-methylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C13H11ClSi/c1-15(14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI-Schlüssel |
XCCMYBOVYLGMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)






